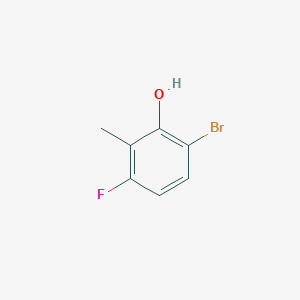

6-Bromo-3-fluoro-2-methylphenol

Descripción

6-Bromo-3-fluoro-2-methylphenol (C₇H₅BrFOH) is a halogenated phenolic compound featuring bromine (Br), fluorine (F), and methyl (CH₃) substituents on a benzene ring. The bromine atom occupies the 6-position, fluorine the 3-position, and the methyl group the 2-position relative to the hydroxyl (-OH) group. This substitution pattern confers unique physicochemical properties, such as altered acidity, solubility, and reactivity, making it valuable in organic synthesis and pharmaceutical intermediates . While direct experimental data for this compound are sparse in the provided evidence, its structural analogs (e.g., 2-Bromo-3-fluorophenol, 6-Bromo-2-fluoro-3-methylphenylboronic acid) suggest applications in cross-coupling reactions, drug discovery, and materials science .

Propiedades

IUPAC Name |

6-bromo-3-fluoro-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-6(9)3-2-5(8)7(4)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJWOIJACWVQSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Bromo-3-fluoro-2-methylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 3-fluoro-2-methylphenol with bromine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the bromine substituting the hydrogen atom at the 6-position of the phenol ring.

Industrial Production Methods

Industrial production of 6-Bromo-3-fluoro-2-methylphenol may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-3-fluoro-2-methylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Substitution Reactions: Products include substituted phenols with different nucleophiles replacing the bromine or fluorine atoms.

Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

Reduction Reactions: Products include dehalogenated phenols and other reduced derivatives.

Aplicaciones Científicas De Investigación

6-Bromo-3-fluoro-2-methylphenol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 6-Bromo-3-fluoro-2-methylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to these targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 6-Bromo-3-fluoro-2-methylphenol with structurally related compounds based on substituent positions, functional groups, and inferred properties:

*EWG: Electron-withdrawing groups (Br, F) enhance phenol acidity by stabilizing the deprotonated form.

Key Observations:

Acidity: 6-Bromo-3-fluoro-2-methylphenol is expected to exhibit higher acidity than 2-Bromo-3-fluorophenol due to the additive electron-withdrawing effects of Br (6-position) and F (3-position), which stabilize the phenoxide ion. However, the methyl group at the 2-position introduces steric hindrance, slightly counteracting this effect . Comparatively, 6-Bromo-2-fluoro-3-methoxybenzoic acid (pKa ~2–3 for -COOH) is significantly more acidic due to the carboxylic acid group .

Reactivity: Boronic acid derivatives (e.g., 6-Bromo-2-fluoro-3-methylphenylboronic acid) are critical in cross-coupling reactions, whereas phenolic analogs like the target compound may serve as directing groups in electrophilic substitution or as hydrogen-bond donors in supramolecular chemistry . Nitrile-containing analogs (e.g., 2-Bromo-3-fluorobenzonitrile) are more reactive toward nucleophiles due to the polarizable -CN group .

Applications: 6-Bromo-3-fluoro-2-methylphenol’s methyl group enhances lipophilicity, making it a candidate for antimicrobial or antitumor agents where membrane penetration is critical. Methoxy and boronic acid derivatives are preferred in synthetic routes requiring regioselectivity or metal-catalyzed transformations .

Research Findings and Limitations

Key insights are extrapolated from analogs:

- Synthetic Utility: Halogenated phenols are intermediates in synthesizing bioactive molecules. For example, 2-Bromo-3-fluorophenol derivatives are precursors to antifungal agents .

Actividad Biológica

6-Bromo-3-fluoro-2-methylphenol is an organic compound with the molecular formula C7H6BrFO. It is a substituted phenol characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring. This unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties.

The compound can be synthesized via nucleophilic aromatic substitution reactions, where 3-fluoro-2-methylphenol reacts with bromine in the presence of a catalyst. The reaction typically occurs under mild conditions, resulting in bromine substituting the hydrogen atom at the 6-position of the phenolic ring.

The biological activity of 6-Bromo-3-fluoro-2-methylphenol is believed to arise from its interaction with various molecular targets, such as enzymes or receptors. The presence of halogen atoms (bromine and fluorine) can significantly influence its reactivity and binding affinity to these targets. This interaction may lead to various biochemical effects that contribute to its potential therapeutic applications.

Antimicrobial Properties

Research indicates that phenolic compounds, including 6-Bromo-3-fluoro-2-methylphenol, exhibit significant antimicrobial activity. A study highlighted that similar halogenated phenols demonstrated inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound's potential anticancer properties are under investigation. Halogenated phenols have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The specific pathways influenced by 6-Bromo-3-fluoro-2-methylphenol require further exploration through in vitro and in vivo studies.

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 6-Bromo-3-fluoro-2-methylphenol | Moderate | Under investigation | Presence of both bromine and fluorine |

| 3-Fluoro-2-methylphenol | Low | Low | Lacks bromine |

| 6-Bromo-2-methylphenol | Moderate | Low | Lacks fluorine |

This table illustrates the comparative biological activities of 6-Bromo-3-fluoro-2-methylphenol with similar compounds. The unique combination of bromine and fluorine in its structure may enhance its biological efficacy compared to others lacking these halogens.

Case Studies

- Antimicrobial Efficacy : In a controlled study, various halogenated phenols were tested for their ability to inhibit bacterial growth. The results indicated that compounds with multiple halogen substitutions exhibited higher antimicrobial activity than their non-halogenated counterparts. This suggests that 6-Bromo-3-fluoro-2-methylphenol may also possess enhanced efficacy against resistant bacterial strains .

- Cancer Cell Line Studies : Preliminary studies on cancer cell lines treated with halogenated phenols showed a decrease in cell viability and induction of apoptosis. Further research is needed to quantify the specific effects of 6-Bromo-3-fluoro-2-methylphenol on different cancer types, as well as to elucidate the underlying mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.